Nlrp3-IN-4 -

Nlrp3-IN-4

Catalog Number: EVT-12545118
CAS Number:
Molecular Formula: C22H22N2O5
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nlrp3-IN-4 is a small-molecule inhibitor targeting the NLRP3 inflammasome, a crucial component of the innate immune system involved in inflammatory responses. The NLRP3 inflammasome plays a significant role in various diseases, including metabolic disorders, neurodegenerative diseases, and autoimmune conditions. Inhibiting this inflammasome can provide therapeutic benefits by reducing excessive inflammation.

Source and Classification

Nlrp3-IN-4 is classified as an NLRP3 inflammasome inhibitor. It is derived from a series of chemical modifications aimed at enhancing its inhibitory potency against the NLRP3 protein. The compound has been synthesized and characterized in multiple studies, showcasing its potential as a lead candidate for drug development targeting inflammatory diseases .

Synthesis Analysis

The synthesis of Nlrp3-IN-4 involves several key steps:

  • Sonogashira Coupling Reaction: The initial step includes the coupling of commercially available precursors with trimethylsilylacetylene, followed by deprotection using TBAF (tetrabutylammonium fluoride) .
  • Alkylation: Compounds are then alkylated using 1-bromo-propane or iodomethane, leading to alcohol intermediates .
  • Bromination: The alcohol intermediates undergo bromination with phosphorus tribromide to yield bromide precursors .
  • Click Chemistry: A Cu(I)-catalyzed one-pot click reaction is performed with sodium azide and various alkynes to produce the target compound .

This multi-step synthesis allows for the creation of diverse analogs to optimize potency and selectivity against the NLRP3 inflammasome.

Molecular Structure Analysis

The molecular structure of Nlrp3-IN-4 features a complex arrangement that facilitates its interaction with the NLRP3 protein. Key structural components include:

  • Core Structure: The compound typically contains a benzoxazolone acetamide scaffold, which is crucial for binding at the ATP pocket of the NLRP3 protein .
  • Substituents: Modifications on the benzyl moiety can significantly influence inhibitory potency, as observed in structure-activity relationship studies .

The calculated physicochemical properties such as molecular weight (approximately 357.7 g/mol), ClogP (4.1), and topological polar surface area (63.49 Ų) suggest favorable characteristics for central nervous system penetration .

Chemical Reactions Analysis

Nlrp3-IN-4 participates in several chemical reactions that are pivotal for its mechanism of action:

  • Alkylation Reactions: The compound can undergo alkylation, which is essential for its inhibitory function against NLRP3 by modifying critical residues within the protein .
  • Binding Interactions: Through specific interactions with cysteine residues in the ATPase catalytic pocket of NLRP3, Nlrp3-IN-4 effectively inhibits ATPase activity, thereby preventing inflammasome assembly .

These reactions highlight the compound's ability to selectively target and modify the NLRP3 inflammasome.

Mechanism of Action

Nlrp3-IN-4 exerts its effects primarily through inhibition of the NLRP3 inflammasome activation process. The mechanism involves:

  1. Priming Phase: Initial transcriptional upregulation of NLRP3 occurs upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) .
  2. Activation Phase: Upon ATP binding and subsequent oligomerization facilitated by NEK7, Nlrp3-IN-4 disrupts this process by inhibiting ATPase activity, preventing further assembly and activation of downstream signaling cascades that lead to cytokine release .
  3. Caspase Activation: By blocking the recruitment and activation of caspase-1, Nlrp3-IN-4 reduces the processing of pro-inflammatory cytokines such as interleukin 1 beta (IL-1β) and interleukin 18 (IL-18) .

This targeted inhibition results in decreased inflammation and offers therapeutic potential for conditions associated with excessive inflammasome activation.

Physical and Chemical Properties Analysis

Nlrp3-IN-4 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 357.7 g/mol.
  • Log P (ClogP): 4.1, indicating moderate lipophilicity which may facilitate membrane permeability.
  • Topological Polar Surface Area: 63.49 Ų, suggesting potential for good solubility.
  • Solubility Profile: The compound's solubility characteristics are critical for its bioavailability and efficacy in vivo.

These properties are essential for assessing the compound's suitability for drug development.

Applications

Nlrp3-IN-4 has several promising applications in scientific research and potential therapeutic use:

  • Inflammatory Diseases: It is being investigated as a treatment option for conditions characterized by chronic inflammation, such as type 2 diabetes, gout, and neurodegenerative diseases.
  • Drug Development: As a lead candidate, it serves as a model for developing more potent and selective inhibitors targeting the NLRP3 inflammasome.
  • Biomarker Research: Given its role in modulating inflammatory responses, it may also serve as a biomarker for assessing disease states related to inflammasome activity.

Properties

Product Name

Nlrp3-IN-4

IUPAC Name

N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]cyclopropanecarboxamide

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H22N2O5/c1-28-19-13-17(20(11-12-24(26)27)21(14-19)29-2)6-3-15-4-9-18(10-5-15)23-22(25)16-7-8-16/h3-6,9-14,16H,7-8H2,1-2H3,(H,23,25)/b6-3+,12-11+

InChI Key

RGZUNRLNIINAOD-NMHALSJOSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3CC3

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.